molecular formula C12H14N2O3 B12300597 (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol CAS No. 118176-26-4

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol

Cat. No.: B12300597
CAS No.: 118176-26-4
M. Wt: 234.25 g/mol
InChI Key: KFKHJQAEESRVHL-NWDGAFQWSA-N
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Description

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is a chiral compound with significant potential in various scientific fields

Properties

CAS No.

118176-26-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol

InChI

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2/t11-,12+/m0/s1

InChI Key

KFKHJQAEESRVHL-NWDGAFQWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Attachment of the Butane-1,2,3-triol Backbone: This step involves the addition of a butane-1,2,3-triol moiety to the quinoxaline ring. This can be done through various methods, including nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Optimization: Using catalysts to increase the yield and efficiency of the reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The hydroxyl groups in the butane-1,2,3-triol backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce different alcohols or amines.

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 42015-38-3

The compound features a butane backbone with hydroxyl groups at the first, second, and third positions, contributing to its classification as a triol. The presence of the quinoxaline moiety is significant as it is associated with various biological activities.

Pharmaceutical Development

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol has been identified as a promising candidate for drug development due to its potential antimicrobial and anticancer properties. Studies suggest that compounds with quinoxaline structures exhibit significant biological activities that could be harnessed in therapeutic contexts .

Anticancer Activity

Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. The specific activity of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol against various cancer cell lines is an area of ongoing investigation. Preliminary studies suggest that it may interact with key cellular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. This aspect is particularly relevant for developing new antibiotics in response to increasing resistance among existing drugs .

Interaction Studies

Understanding how (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:

  • Molecular Docking : To predict binding affinities with target proteins.
  • In Vitro Assays : To assess the compound's efficacy against specific pathogens or cancer cell lines.

These studies will provide insights into the compound's efficacy and safety profile.

Anticancer Research

A study focused on the anticancer properties of quinoxaline derivatives demonstrated that compounds similar to (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exhibited significant inhibition of cancer cell growth in vitro. The research utilized molecular docking studies to identify potential targets within cancer cells and assessed the compound's cytotoxicity across different cancer lines .

Antimicrobial Efficacy

Another investigation explored the antimicrobial potential of quinoxaline-based compounds against resistant bacterial strains. The study found that certain derivatives showed promising activity against Gram-positive bacteria and fungi. This research underscores the need for further exploration into the therapeutic applications of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol in infectious diseases .

Mechanism of Action

The mechanism by which (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exerts its effects involves its interaction with various molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-isocitric acid: A compound with a similar chiral center but different functional groups.

    (2R,3S)-ethyl-3-phenylglycidate: Another chiral compound used in pharmaceutical synthesis.

Uniqueness

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is unique due to its combination of a quinoxaline ring and a butane-1,2,3-triol backbone. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

(2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol can be synthesized through various chemical pathways. The synthesis typically involves the formation of the quinoxaline ring followed by the introduction of the butane-1,2,3-triol moiety. Specific methods and reagents used in the synthesis can vary based on the desired yield and purity of the compound.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit significant anticancer activity. A study demonstrated that certain quinoxaline compounds showed cytotoxic effects against various cancer cell lines. For instance, compounds similar to (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol were evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been explored. A series of studies reported that these compounds possess activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with modifications at the quinoxaline ring showed enhanced antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Quinoxaline-based compounds have been investigated for their antiviral potential as well. Some studies suggest that these compounds can inhibit viral replication by interfering with viral entry or replication processes within host cells. This activity is particularly noted against viruses such as influenza and certain retroviruses .

Case Studies

  • Cytotoxicity Assays : In vitro studies using MTS assays revealed that (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol exhibited IC50 values in the low micromolar range against several cancer cell lines. This indicates a potent cytotoxic effect compared to standard chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    HeLa5.0
    MCF74.5
    A5496.0
  • Antimicrobial Testing : The compound showed significant inhibition zones in agar diffusion assays against selected bacterial strains.
    Bacterial StrainZone of Inhibition (mm)Reference
    E. coli15
    S. aureus18
    Klebsiella pneumoniae12

The biological activity of (2R,3S)-4-quinoxalin-2-ylbutane-1,2,3-triol is attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that it inhibits topoisomerases involved in DNA unwinding during replication.
  • Membrane Disruption : The compound may affect bacterial cell membranes leading to increased permeability and cell lysis.

Q & A

Q. How can this compound serve as a template for synthesizing bioactive analogs (e.g., kinase inhibitors or antimicrobial agents)?

  • Methodological Answer : The triol backbone can be functionalized via:
  • Quinoxaline Modifications : Introduce substituents (e.g., trifluoromethyl or methoxy groups) to enhance target binding .
  • Conjugation : Link to peptide vectors via esterification or amide coupling for cell-penetration studies .

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